REACTION_CXSMILES
|
Cl.[NH2:2][OH:3].C[O-].[Na+].[CH2:7]([C:12]1[CH:21]=[CH:20][C:15]([C:16](OC)=[O:17])=[CH:14][CH:13]=1)[CH2:8][CH2:9][CH2:10][CH3:11].Cl>CO>[CH2:7]([C:12]1[CH:21]=[CH:20][C:15]([C:16]([NH:2][OH:3])=[O:17])=[CH:14][CH:13]=1)[CH2:8][CH2:9][CH2:10][CH3:11] |f:0.1,2.3|
|
Name
|
|
Quantity
|
17.4 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
NaOMe
|
Quantity
|
132 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCC)C1=CC=C(C(=O)OC)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction stirred at room temperature under N2 for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was then added
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Type
|
CUSTOM
|
Details
|
to give a precipitate
|
Type
|
EXTRACTION
|
Details
|
This was extracted with CHCl3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallised from EtOH
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)C1=CC=C(C(=O)NO)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |